N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide
Description
N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a phosphorylated Schiff base structure. The dimethoxyphosphoryl group introduces unique electronic and steric properties, distinguishing it from simpler sulfonamide Schiff bases.
Properties
CAS No. |
28447-23-6 |
|---|---|
Molecular Formula |
C16H19N2O5PS |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N2O5PS/c1-13-9-11-15(12-10-13)25(20,21)18-17-16(24(19,22-2)23-3)14-7-5-4-6-8-14/h4-12,18H,1-3H3 |
InChI Key |
AERFIKUZZQYUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide typically involves the reaction of dimethoxyphosphoryl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with phenyl isocyanate to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated sulfonamide derivatives.
Scientific Research Applications
N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide moiety can interact with biological membranes, affecting cell permeability and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs from Evidence :
N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamide derivatives (e.g., H2SB in ): Synthesized via Schiff base formation between 4-methylbenzenesulfonamide and aromatic aldehydes. Example: (E)-N-(2-((2-hydroxybenzylidene)amino)benzyl)-4-methylbenzenesulfonamide (H2SB) is noted for its metal-chelating properties due to the hydroxybenzylidene group .
Alkyloxy-Substituted Derivatives (): Compounds like 1c (C75H100N4O8) and 1d (C87H124N4O8) feature long alkyloxy chains (nonyloxy, dodecyloxy) on phenyl rings, increasing hydrophobicity and molecular weight . Key Difference: The target compound lacks extended alkyl chains but includes a phosphoryl group, which may improve solubility in polar solvents compared to highly lipophilic analogs.
- Examples include 24 (C, 43.15%; H, 4.29%) and 25 (C, 52.97%; H, 4.80%), which incorporate hydrazinyl and furan groups. These exhibit biological relevance, as indicated by LC-MS and IR data .
- Key Difference : The target compound’s phosphoryl group may reduce reactivity compared to hydrazinyl derivatives but could enhance stability under acidic conditions.
Physicochemical Properties
Research Findings and Trends
Synthetic Yields :
- Schiff base derivatives (e.g., H2SB) achieve high yields (72–85%) , whereas alkyloxy-substituted compounds (e.g., 1d) show lower yields (52–67%) due to steric hindrance from long chains .
- The target compound’s synthesis would likely require optimized conditions to accommodate the phosphoryl group’s reactivity.
Spectroscopic Data :
- IR : Sulfonamide S=O stretches appear at ~1150–1325 cm⁻¹ across analogs . The phosphoryl P=O stretch (expected at ~1250–1300 cm⁻¹) would distinguish the target compound.
- NMR : Aromatic protons in similar compounds resonate at δ 6.5–8.5 ppm , while phosphoryl methyl groups would appear as singlets near δ 3.5–3.8 ppm.
Stability :
- Alkyloxy derivatives exhibit high thermal stability (decomposition >250°C) , whereas hydrazinyl analogs decompose at lower temperatures (~150–200°C) .
Biological Activity
N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H18N2O5S
- Molecular Weight: 342.37 g/mol
- Structure: The compound features a sulfonamide group, a dimethoxyphosphoryl moiety, and an aromatic system which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer properties and effects on enzymatic pathways.
The compound is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation. It may act as a modulator of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression.
In Vitro Studies
- HDAC Inhibition:
- Cell Cycle Arrest:
In Vivo Studies
- Antitumor Efficacy:
- Pharmacokinetics:
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Case Study 1: Myelodysplastic Syndromes
- Case Study 2: Solid Tumors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
